3,5-二氯-1,2,4-噻二唑

描述

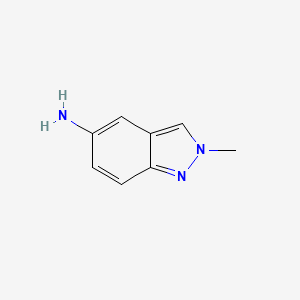

3,5-Dichloro-1,2,4-thiadiazole is a heterocyclic compound that is part of the thiadiazole family. Thiadiazoles are known for their wide range of biological activities, including fungicidal properties, as well as their potential use in various chemical applications such as corrosion inhibition and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of linear organic precursors. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared through oxidative dimerization of thioamides using electrophilic reagents or by reactions with N-bromosuccinimide (NBS) . Another method includes the metal-free synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates using iodine-mediated oxidative C-N and N-S bond formations in water . These methods provide high yields and can be environmentally friendly due to the use of water as a solvent.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of a 1,3,4-thiadiazole derivative was determined, revealing intermolecular hydrogen bonds and weak intermolecular interactions that contribute to the stability of the crystal . Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its electronic properties were analyzed using density functional theory (DFT) calculations, which showed good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including ring opening when treated with metal amides. This process can lead to the formation of stable synthons that can be further transformed into disubstituted thiadiazole derivatives . Additionally, the molecular cation of a dichloro-thiadiazole can fragment to form nitrile N-sulfides and other ions, as revealed by mass spectrometry studies and computational calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be tuned by modifying their structure. For instance, the introduction of peripheral n-alkoxy chains can lead to liquid-crystalline properties with wide mesomorphic temperature ranges . The corrosion inhibition properties of thiadiazoles have been studied, showing that certain derivatives can effectively inhibit the corrosion of mild steel in acidic solutions . Moreover, the biological and pharmacological activities of thiadiazoles are well-documented, with many compounds exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory effects, among others .

科学研究应用

合成与表征

- 硫代酰胺的氧化二聚化:通过使用各种亲电试剂,可以通过硫代酰胺的氧化二聚化合成3,5-二取代的1,2,4-噻二唑,包括3,5-二氯-1,2,4-噻二唑。这种方法提供了高产率和室温反应 (Takikawa et al., 1985)。

- 铜催化的Suzuki-Miyaura偶联反应:3,5-二氯-1,2,4-噻二唑已被用于与芳基硼酸的Suzuki-Miyaura偶联反应,以产生5-芳基-3-氯-1,2,4-噻二唑和3,5-二芳基-1,2,4-噻二唑,取决于反应条件。这展示了它在合成各种取代噻二唑中的多功能性 (Farahat & Boykin, 2012)。

- 治疗剂的关键中间体:相关化合物3,5-二碘-1,2,4-噻二唑作为合成各种基于噻二唑的治疗剂的关键中间体。它在交叉偶联反应中的高选择性使其成为药物化学中有价值的起始物质 (Boulhaoua et al., 2019)。

在腐蚀抑制和材料科学中的应用

- 对低碳钢的腐蚀抑制:某些噻二唑,包括从3,5-二氯-1,2,4-噻二唑衍生的噻二唑,已被研究作为酸性环境中低碳钢的腐蚀抑制剂。它们的有效性通过各种方法证明,包括电化学阻抗谱和量子化学研究 (Lebrini et al., 2005)。

- 界面的化学吸附:对噻二唑衍生物的研究揭示了它们在界面的化学吸附能力,特别是在腐蚀抑制过程中。这凸显了它们在材料科学应用中的重要性 (Bentiss et al., 2007)。

生物活性化合物和抗癌潜力

- 生物和药理活性:与3,5-二氯-1,2,4-噻二唑密切相关的1,3,4-噻二唑化合物展示了广泛的生物活性,包括抗癌、抗菌和抗真菌性质。它们的分子靶标包括各种酶,表明它们在开发新型治疗剂中的潜力 (Matysiak, 2015)。

- 抗癌活性:与3,5-二氯-1,2,4-噻二唑结构相关的特定3,5-双吲哚基-1,2,4-噻二唑已被合成,并对人类癌细胞系表现出细胞毒性。这突显了噻二唑衍生物在癌症治疗中的潜力 (Kumar et al., 2011)。

安全和危害

3,5-Dichloro-1,2,4-thiadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Therefore, future research could focus on exploring cytotoxic compounds within the category of 1,3,4-thiadiazole derivatives .

作用机制

Target of Action

It’s worth noting that 1,2,5-thiadiazole derivatives, which 3,5-dichloro-1,2,4-thiadiazole is a part of, are known to be potent and selective ligands at human 5-ht1a receptors .

Mode of Action

It has been observed that 3,5-dichloro-1,2,4-thiadiazole can react with different arylboronic acids under different suzuki-miyaura coupling conditions . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that 1,2,5-thiadiazole derivatives have been found to disrupt processes related to dna replication . This suggests that 3,5-Dichloro-1,2,4-thiadiazole may have a similar effect on biochemical pathways.

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

It’s worth noting that 1,2,5-thiadiazole derivatives have been found to inhibit replication of both bacterial and cancer cells . This suggests that 3,5-Dichloro-1,2,4-thiadiazole may have a similar effect.

Action Environment

It’s worth noting that the compound is slightly soluble in water , which suggests that its action may be influenced by the presence of water in its environment.

属性

IUPAC Name |

3,5-dichloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2S/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHPOVLEQUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369347 | |

| Record name | 3,5-dichloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2254-88-8 | |

| Record name | 3,5-dichloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 3,5-Dichloro-1,2,4-thiadiazole in organic chemistry?

A1: 3,5-Dichloro-1,2,4-thiadiazole serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. [] This compound readily reacts with arylboronic acids under varying conditions. At room temperature, it undergoes selective monosubstitution to yield 5-aryl-3-chloro-1,2,4-thiadiazoles. At elevated temperatures (toluene reflux), disubstitution occurs, producing 3,5-diaryl-1,2,4-thiadiazoles. This sequential coupling allows for the synthesis of diverse 1,2,4-thiadiazole derivatives with different aryl substituents, broadening the scope for developing novel compounds with potentially valuable properties. []

Q2: Beyond its use in organic synthesis, what other research applications does 3,5-Dichloro-1,2,4-thiadiazole have?

A2: 3,5-Dichloro-1,2,4-thiadiazole plays a crucial role in generating and studying highly reactive chemical species. Photolysis studies utilizing matrix isolation techniques with 3,5-dichloro-1,2,4-thiadiazole have provided evidence for the existence of novel pseudohalides like chloronitrile sulfide (ClCNS). [] This demonstrates the compound's utility in advancing our understanding of fundamental chemical principles and exploring new reactive intermediates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

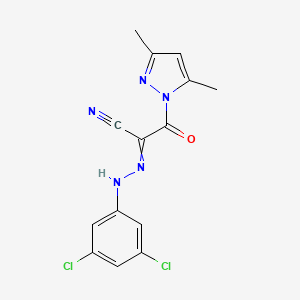

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

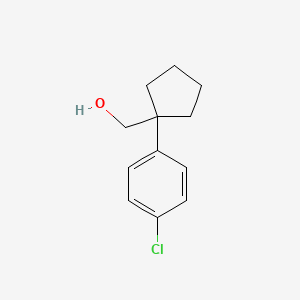

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)

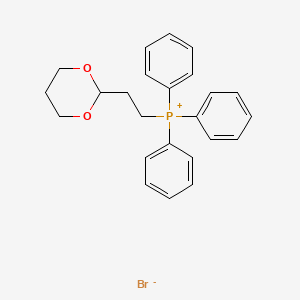

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)